NR1 Preserves mTORC2-Dependent AKT S473 Phosphorylation While Rapamycin Causes Suppression
Rheb inhibitor NR1 selectively blocks mTORC1 signaling without inhibiting mTORC2, as demonstrated by its effect on AKT S473 phosphorylation. In MCF-7 cells, NR1 at 10 µM increased phosphorylation of S473pAKT in a dose-dependent manner, contrasting with the mTORC2-suppressive effects observed with rapamycin [1]. This is a direct head-to-head comparison within the same experimental system, showing opposite effects on mTORC2 activity between the two inhibitors [1].
| Evidence Dimension | mTORC2 Activity (S473pAKT Phosphorylation) |
|---|---|
| Target Compound Data | Increased S473pAKT phosphorylation (10 µM, MCF-7 cells) |
| Comparator Or Baseline | Rapamycin: Inhibits mTORC2 and reduces S473pAKT phosphorylation upon prolonged treatment |
| Quantified Difference | Opposite effect: NR1 increases while rapamycin decreases S473pAKT phosphorylation |
| Conditions | MCF-7 breast cancer cells, 10 µM NR1 treatment; rapamycin comparator from same study |
Why This Matters
Preserving mTORC2 activity avoids the feedback activation of AKT and other prosurvival pathways that limit the efficacy of rapamycin and rapalogs, potentially enabling more durable mTORC1 inhibition in therapeutic settings.
- [1] Mahoney, S.J., Narayan, S., Molz, L., Berstler, L.A., Kang, S.A., Vlasuk, G.P. & Saiah, E. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling. Nature Communications, 2018, 9, 548. View Source
